
3-Methylpentane-2,4-dione, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-2,4-dione, monosodium salt is an organic compound with the molecular formula C6H9O2.Na. It is a sodium salt derivative of 3-methylpentane-2,4-dione, commonly known as 3-methyl-2,4-pentanedione. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentane-2,4-dione, monosodium salt can be synthesized through the reaction of 3-methylpentane-2,4-dione with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the diketone to form the monosodium salt. The reaction conditions generally involve:
Temperature: Room temperature
Solvent: Water or an aqueous solution
Reagents: 3-methylpentane-2,4-dione and sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Filtration and crystallization to obtain the pure monosodium salt
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure product purity
Chemical Reactions Analysis
Types of Reactions
3-Methylpentane-2,4-dione, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols.
Substitution: The monosodium salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Methylpentane-2,4-dione, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-methylpentane-2,4-dione, monosodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in:
Aldol Reactions: Forming carbon-carbon bonds
Michael Additions: Adding to α,β-unsaturated carbonyl compounds
Condensation Reactions: Forming larger molecules through the elimination of small molecules like water
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A similar diketone but without the methyl group at the third position.
3-Ethylpentane-2,4-dione: An ethyl-substituted analogue of 3-methylpentane-2,4-dione.
Acetylacetone: A common name for 2,4-pentanedione, widely used in organic synthesis.
Uniqueness
3-Methylpentane-2,4-dione, monosodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogues. The presence of the sodium ion enhances its solubility in water and makes it a versatile reagent in various chemical processes.
Properties
CAS No. |
34916-51-3 |
|---|---|
Molecular Formula |
C6H9NaO2 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
sodium;(E)-3-methyl-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C6H10O2.Na/c1-4(5(2)7)6(3)8;/h7H,1-3H3;/q;+1/p-1/b5-4+; |
InChI Key |
HAZHOLRCZVGNLH-FXRZFVDSSA-M |
Isomeric SMILES |
C/C(=C(/C)\[O-])/C(=O)C.[Na+] |
Canonical SMILES |
CC(=C(C)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


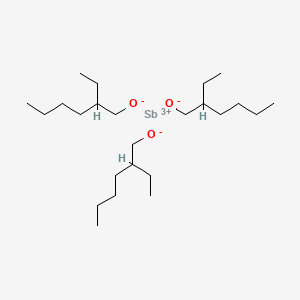
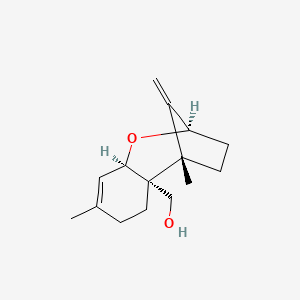
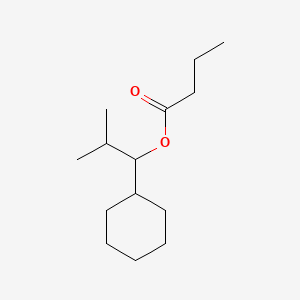

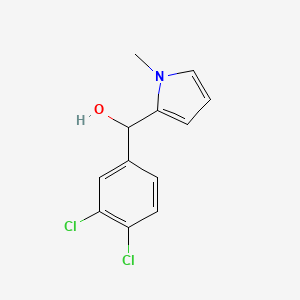
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
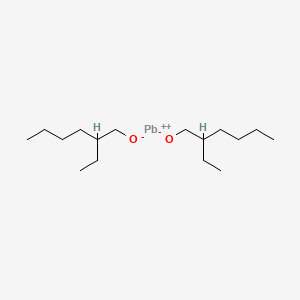
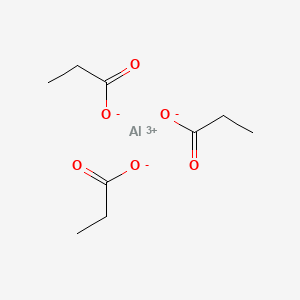

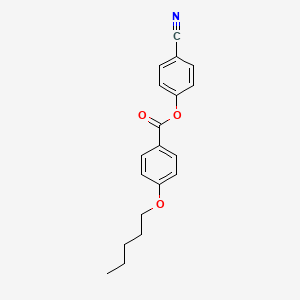
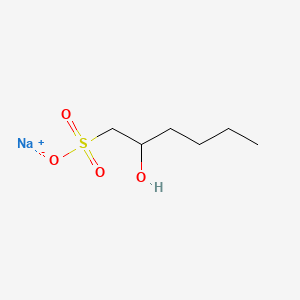
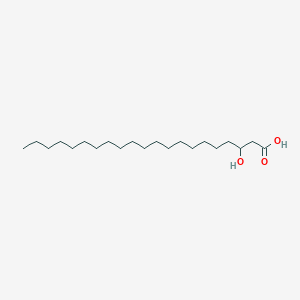
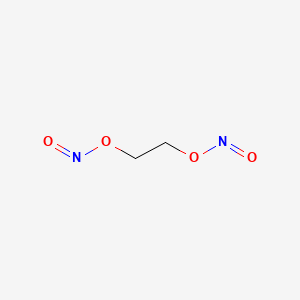
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
